molecular formula C12H19BrClNO B5293999 2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride

2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5293999
M. Wt: 308.64 g/mol
InChI Key: FKQRDRVLCGTOHE-UHFFFAOYSA-N
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Description

2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound with a complex structure that includes bromine, dimethylphenoxy, and ethylethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps. One common method starts with the bromination of 4,6-dimethylphenol to produce 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. The final step involves the reaction of this intermediate with ethylamine to yield 2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-(4,6-dimethylphenoxy)-N-ethylethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2-(4,6-dimethylphenoxy)-N-ethylethanamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in its binding affinity and activity. The compound may modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-4-14-5-6-15-12-10(3)7-9(2)8-11(12)13;/h7-8,14H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQRDRVLCGTOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=C(C=C1Br)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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